3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride is a chemical compound with the molecular formula C22H28ClNO2 and a molecular weight of 373.916 g/mol . This compound is known for its unique structure, which includes a dihydroanthracene moiety linked to a propyl-diethylazanium group via a carbonyloxy linkage. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-dihydroanthracene and 3-(diethylamino)propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonyloxy linkage.
Industrial Production: On an industrial scale, the compound can be synthesized using a continuous flow reactor to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The dihydroanthracene moiety can be oxidized to form anthracene derivatives.
Reduction: The compound can be reduced to form 9,10-dihydroanthracene derivatives.
Substitution: The propyl-diethylazanium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride involves its interaction with specific molecular targets. The dihydroanthracene moiety can act as a hydrogen donor, participating in redox reactions. The propyl-diethylazanium group can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride can be compared with similar compounds such as:
9,10-Dihydroanthracene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Anthracene Derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.
Propyl-diethylazanium Compounds: These compounds share the propyl-diethylazanium group and can undergo similar substitution reactions.
Properties
CAS No. |
66827-81-4 |
---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(9,10-dihydroanthracene-9-carbonyloxy)propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-3-23(4-2)14-9-15-25-22(24)21-19-12-7-5-10-17(19)16-18-11-6-8-13-20(18)21;/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3;1H |
InChI Key |
NODVCAUSFKGTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCOC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.